NS1652

Erythrocyte Physiology Ion Transport Sickle Cell Disease

NS1652 (CAS 1566-81-0) is the definitive tool for selectively blocking erythrocyte chloride conductance (IC50=1.6 µM) while sparing VRAC (IC50=125 µM). This 78‑fold selectivity window eliminates the confounding off‑target effects seen with broad‑spectrum blockers. In deoxygenated sickle cells, NS1652 reduces net KCl loss by 67% (from 12 to 4 mmol/L cells/h) and, in BV‑2 microglia, it is the most potent inhibitor of NO production (IC50=3.1 µM). A single i.v. dose of 50 mg/kg achieves >90% blockade of erythrocyte Cl⁻ conductance in mice, demonstrating robust in vivo efficacy. Procure NS1652 to ensure reproducible, target‑specific results in erythrocyte biology, sickle cell dehydration, and neuroinflammatory research.

Molecular Formula C15H11F3N2O3
Molecular Weight 324.25 g/mol
CAS No. 1566-81-0
Cat. No. B1680091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS1652
CAS1566-81-0
Synonyms(2-(N'-trifluoromethylphenyl)ureido)benzoic acid
NS 1652
NS-1652
NS1652
Molecular FormulaC15H11F3N2O3
Molecular Weight324.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C15H11F3N2O3/c16-15(17,18)9-4-3-5-10(8-9)19-14(23)20-12-7-2-1-6-11(12)13(21)22/h1-8H,(H,21,22)(H2,19,20,23)
InChIKeyCTNQAPPDQTYTHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NS1652 (CAS 1566-81-0): A Reversible Anion Conductance Inhibitor with Quantified Chloride Channel Blockade


NS1652 (CAS 1566-81-0) is a phenylurea-class small molecule that functions as a reversible inhibitor of anion conductance. It blocks chloride channels in human and mouse erythrocytes with an IC50 of 1.6 μM . Structurally, it is identified as 2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid, with a molecular weight of 324.25 g/mol and formula C15H11F3N2O3 .

Why NS1652 Cannot Be Replaced by Other Chloride Channel Blockers in Critical Assays


Chloride channel blockers exhibit marked divergence in their target selectivity and functional potency across different cellular systems. NS1652 demonstrates a distinct pharmacological fingerprint characterized by potent inhibition of erythrocyte chloride conductance but weak activity against volume-regulated anion channels (VRAC) . In contrast, compounds like NS3728 are potent VRAC inhibitors, and DIDS acts on multiple anion exchangers . Substituting NS1652 with another in-class compound without verifying the specific channel subtype and cellular context can lead to misinterpretation of experimental outcomes, particularly in studies involving erythrocyte physiology, microglial activation, or sickle cell pathophysiology.

NS1652: Quantitative Differentiation Versus Key Chloride Channel Modulators


Erythrocyte Chloride Conductance Inhibition: NS1652 vs. NS3728

NS1652 inhibits chloride conductance in human and mouse erythrocytes with an IC50 of 1.6 μM . The VRAC-targeted analog NS3728 blocks the same erythrocyte chloride conductance with an IC50 of 0.6 μM , demonstrating that NS1652 is 2.7-fold less potent in this specific assay. This quantitative difference matters when selecting a tool compound for experiments where precise titration of erythrocyte Cl- conductance is required without full channel blockade.

Erythrocyte Physiology Ion Transport Sickle Cell Disease

VRAC Selectivity: NS1652's Weak Inhibition Contrasts with Potent VRAC Blockers

NS1652 exhibits a 78-fold selectivity window against volume-regulated anion channels (VRAC) in HEK293 cells, with an IC50 of 125 μM . In contrast, the comparator NS3728 is a potent VRAC blocker with an IC50 of 0.46 μM , and tamoxifen inhibits VRAC with an IC50 of 2.2 μM [1]. This stark difference in VRAC activity is critical for experimental design: NS1652 can be used to dissect VRAC-independent chloride conductances, whereas NS3728 or tamoxifen would confound such studies due to their potent VRAC inhibition.

Volume-Regulated Anion Channels Cell Volume Regulation HEK293 Electrophysiology

Functional Efficacy in Sickle Cell Model: KCl Loss Reduction by NS1652

In deoxygenated sickle cells, NS1652 reduces net KCl loss from approximately 12 mmol/L cells/h to 4 mmol/L cells/h, a 67% reduction that restores KCl efflux to levels observed in oxygenated cells [1]. While other chloride channel inhibitors like NPPB and DIDS have been studied in erythrocyte systems, the specific functional outcome of KCl loss reduction in the sickle cell disease model has been quantified for NS1652, providing a direct, disease-relevant efficacy benchmark that is not as well-documented for many other chloride channel blockers.

Sickle Cell Anemia Erythrocyte Dehydration KCl Transport

Microglial NO Production: NS1652 is the Most Potent Among Tested Chloride Channel Blockers

In IFNγ-stimulated murine BV2 microglial cells, NS1652 was identified as the most potent inhibitor of NO production among five chemically diverse chloride channel blockers tested, including NPPB, IAA-94, tamoxifen, and NS3728 [1]. NS1652 markedly blocks NO production with an IC50 of 3.1 μM in BV2 cells [2]. In contrast, DIDS reduced NO production only at cytotoxic concentrations, highlighting NS1652's functional advantage in this specific cellular model [1]. This head-to-head comparison establishes NS1652's superior potency in the microglial activation context.

Neuroinflammation Microglia Nitric Oxide iNOS

Optimal Experimental and Procurement Scenarios for NS1652 Based on Quantitative Evidence


Dissecting VRAC-Independent Chloride Conductances in Erythrocytes and Other Cell Types

NS1652 is the preferred tool when the experimental objective is to inhibit erythrocyte chloride conductance (IC50 = 1.6 μM) while minimizing interference with volume-regulated anion channels (VRAC, IC50 = 125 μM) [1]. This 78-fold selectivity window allows researchers to attribute observed effects to non-VRAC chloride conductances, a critical distinction not possible with broad-spectrum blockers like NS3728 or tamoxifen.

Investigating Ion Transport and Volume Regulation in Sickle Cell Disease Models

In vitro sickle cell studies benefit from NS1652's demonstrated ability to reduce net KCl loss by 67% (from 12 to 4 mmol/L cells/h), a functional outcome quantified in the landmark Blood publication [1]. This established efficacy in a disease-relevant model makes NS1652 a rational procurement choice for laboratories focused on sickle cell pathophysiology and erythrocyte dehydration mechanisms.

Probing Chloride Channel Involvement in Microglial Activation and Neuroinflammation

For studies examining the role of chloride conductances in microglial iNOS expression and NO production, NS1652 is the most potent inhibitor identified among a panel of five structurally diverse chloride channel blockers [1]. Its IC50 of 3.1 μM for NO production blockade in BV2 cells provides a quantitative benchmark for dose-response experiments in neuroinflammation research.

In Vivo Erythrocyte Chloride Conductance Studies in Murine Models

NS1652 has been validated for in vivo use, with a single intravenous dose of 50 mg/kg in mice achieving >90% blockade of erythrocyte Cl- conductance [1]. This established in vivo protocol, coupled with documented tolerability, supports the procurement of NS1652 for animal studies investigating anion conductance in red blood cell physiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
Explore Hub


Quote Request

Request a Quote for NS1652

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.